5-(Difluoromethyl)-3-fluoro-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-3-fluoro-2-methylpyridine is a fluorinated pyridine derivative that has gained significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability. The difluoromethyl group, in particular, is known for its ability to interact with targeting enzymes through hydrogen bonding, making it a valuable bioisostere of alcohol, thiol, and amine moieties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-(Difluoromethyl)-3-fluoro-2-methylpyridine can be achieved through various synthetic routes. One common method involves the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be catalyzed by metals such as copper or silver, and the reaction conditions typically involve the use of difluorocarbene precursors .
Industrial Production Methods
In industrial settings, the production of difluoromethylated pyridines often involves metal-catalyzed cross-coupling reactions. These methods are preferred due to their efficiency and ability to introduce difluoromethyl groups into existing pyridine frameworks without the need for pre-installed functional groups .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, methyl-substituted pyridines, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-3-fluoro-2-methylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-3-fluoro-2-methylpyridine involves its interaction with enzymes and receptors through hydrogen bonding. The difluoromethyl group can serve as a bioisostere, mimicking the behavior of alcohol, thiol, and amine groups. This interaction can modulate the biological activity of the compound, enhancing its efficacy as an enzyme inhibitor or receptor modulator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Difluoromethyl-2-methylpyridine
- 3-Fluoro-2-methylpyridine
- 5-Difluoromethyl-3-fluoropyridine
Uniqueness
5-(Difluoromethyl)-3-fluoro-2-methylpyridine is unique due to the presence of both difluoromethyl and fluoro groups on the pyridine ring. This combination enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H6F3N |
---|---|
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
5-(difluoromethyl)-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-6(8)2-5(3-11-4)7(9)10/h2-3,7H,1H3 |
InChI-Schlüssel |
ARSWOPMDSYZKQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.